

Application Notes and Protocols for Ethyl Methyl Disulfide as a Soil Fumigant

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl methyl disulfide*

Cat. No.: B1330212

[Get Quote](#)

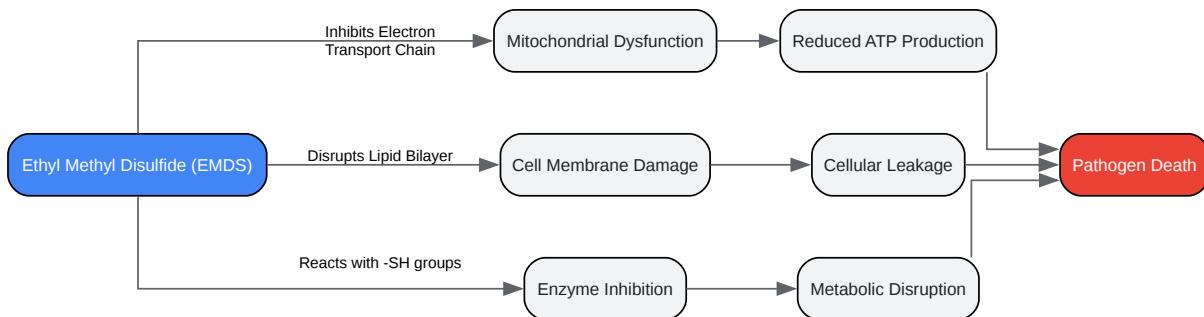
For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Imperative for Novel Soil Fumigants and the Potential of Ethyl Methyl Disulfide

The phasing out of methyl bromide due to its significant ozone-depleting properties has created a critical need for effective and environmentally safer alternatives for soil fumigation.^{[1][2]} Soil fumigation is an essential agricultural practice for managing soil-borne pests, including nematodes, fungi, bacteria, and weeds, which can devastate high-value crops.^{[3][4]} In this context, sulfur-containing compounds have emerged as promising candidates. **Ethyl methyl disulfide** (EMDS), a volatile organosulfur compound, presents itself as a compelling area of research for the development of new soil fumigant technologies.

These application notes provide a comprehensive guide for researchers and scientists interested in evaluating the efficacy and application of **ethyl methyl disulfide** as a soil fumigant. Given the limited publicly available data specifically on EMDS for this application, this guide synthesizes information on its chemical properties, safety, and regulatory context, while drawing logical parallels from its close analog, dimethyl disulfide (DMDS), a commercially registered soil fumigant.^{[5][6]} The protocols outlined herein are intended to serve as a robust starting point for laboratory and small-scale field investigations.

II. Physicochemical Properties of Ethyl Methyl Disulfide


A thorough understanding of the physicochemical properties of **ethyl methyl disulfide** is fundamental to its effective application as a soil fumigant. These properties influence its volatilization, diffusion through the soil matrix, and interaction with soil components.

Property	Value	Source(s)
Chemical Formula	$C_3H_8S_2$	[1][7]
Molecular Weight	108.23 g/mol	[7]
Appearance	Colorless to pale yellow liquid	[8]
Odor	Strong, sulfurous, garlic-like	[1][8]
Boiling Point	137 °C	[1]
Melting Point	-105.91 °C	[1]
Density	1.0200 g/cm ³	[1]
Vapor Pressure	Data not readily available for EMDS. For DMDS: 2.8 kPa at 20°C. It is expected that EMDS has a slightly lower vapor pressure than DMDS due to its higher molecular weight.	
Water Solubility	Low	[8]
Solubility in Organic Solvents	Soluble in many organic solvents	[8]

III. Proposed Mechanism of Action

The biocidal activity of disulfide compounds like EMDS is believed to be multifaceted. While the precise mechanism for EMDS is yet to be fully elucidated, research on analogous compounds, particularly DMDS, suggests the following pathways.[3][9]

- Disruption of Cellular Respiration: Disulfide compounds are known to interfere with mitochondrial function, potentially by inhibiting key enzymes in the electron transport chain. This leads to a reduction in ATP production and ultimately, cell death.[10]
- Cell Membrane Damage: The lipophilic nature of EMDS allows it to readily partition into and disrupt the integrity of cellular membranes of soil microbes. This can lead to increased membrane permeability, leakage of essential cellular components, and eventual lysis.[9][11]
- Enzyme Inhibition: The disulfide bond can react with sulphydryl groups (-SH) in the active sites of essential enzymes, leading to their inactivation and the disruption of critical metabolic pathways.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **ethyl methyl disulfide** as a soil fumigant.

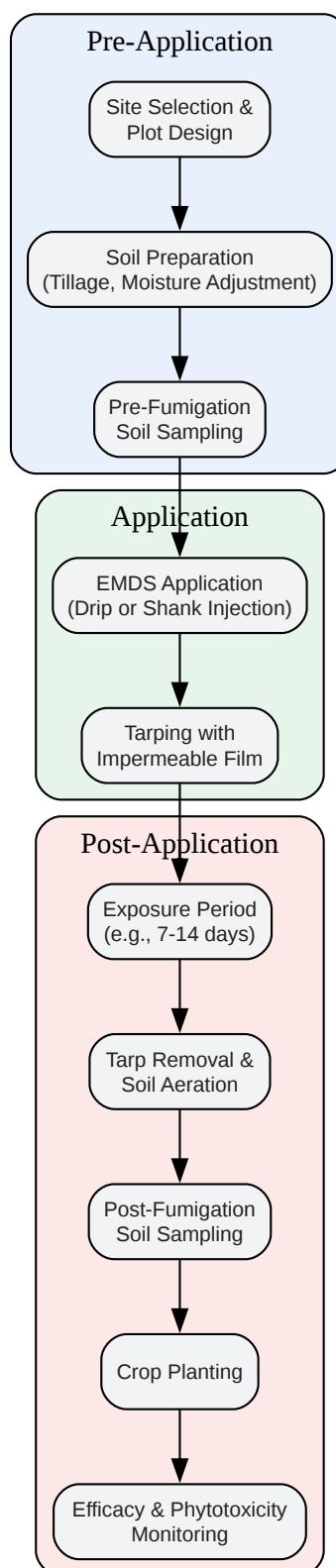
IV. Experimental Protocols for Efficacy Evaluation

The following protocols are designed for laboratory and small-scale field trials to assess the nematicidal, fungicidal, and herbicidal efficacy of **ethyl methyl disulfide**.

A. Laboratory Bioassay for Nematicidal Activity

This protocol is adapted from established methods for testing the efficacy of fumigants against root-knot nematodes (*Meloidogyne* spp.).[5][6]

1. Materials:


- **Ethyl methyl disulfide** (analytical grade)
- Sterilized sandy loam soil
- Root-knot nematode (*Meloidogyne incognita*) second-stage juveniles (J2)
- Glass vials or small, sealed containers
- Micropipettes
- Incubator

2. Procedure:

- Prepare a stock solution of EMDS in a suitable organic solvent (e.g., acetone) at a high concentration.
- In a series of glass vials, place 10 g of sterilized, moist sandy loam soil.
- Prepare serial dilutions of the EMDS stock solution to achieve a range of target concentrations in the soil (e.g., 10, 25, 50, 100, 200 µg/g of soil).
- Apply the appropriate volume of each EMDS dilution to the soil in the vials and immediately seal them to prevent volatilization. Include a solvent-only control and an untreated control.
- Allow the vials to equilibrate for 24 hours at a controlled temperature (e.g., 25°C).
- Introduce a known number of *M. incognita* J2 (e.g., 100) into each vial.
- Incubate the vials for 48-72 hours.
- Extract the nematodes from the soil using a standard method (e.g., Baermann funnel).
- Count the number of motile and immotile nematodes under a microscope.
- Calculate the percentage mortality for each concentration and determine the LC₅₀ value.

B. Small-Scale Field Trial Protocol

This protocol outlines a procedure for a contained field trial to evaluate the efficacy of EMDS under more realistic conditions.

[Click to download full resolution via product page](#)

Caption: Workflow for a small-scale field trial of **ethyl methyl disulfide**.

1. Site Preparation and Experimental Design:

- Select a field with a known history of the target pests (e.g., root-knot nematodes, Fusarium wilt).
- Design a randomized complete block design with at least four replications.
- Individual plot sizes should be manageable for the application method (e.g., 3m x 3m).
- Prepare the soil to a fine tilth and ensure optimal moisture content (50-80% of field capacity) to facilitate fumigant diffusion.[\[3\]](#)

2. Application Rates:

- Based on data for DMDS, initial test rates for EMDS could range from 200 to 600 kg/ha .[\[12\]](#) These rates will need to be optimized based on soil type, target pest, and environmental conditions.
- Include an untreated control and a standard commercial fumigant as a positive control.

3. Application Methods:

- Drip Fumigation: If using a drip irrigation system, inject a formulated version of EMDS into the irrigation lines. This method is suitable for raised-bed production systems.[\[3\]](#)
- Shank Injection: Use a tractor-mounted shank injector to deliver liquid EMDS to a depth of 15-25 cm. Immediately cover the treated area with a virtually impermeable film (VIF) or totally impermeable film (TIF) to retain the fumigant.[\[13\]](#)[\[14\]](#)

4. Post-Application and Data Collection:

- Maintain the tarp for a period of 7-14 days, depending on soil temperature and the target pest.
- After the exposure period, remove the tarp and allow the soil to aerate for a duration specified by preliminary phytotoxicity studies (typically 1-3 weeks).

- Collect soil samples to assess the reduction in pathogen populations (e.g., nematode counts, fungal colony-forming units).
- Plant a susceptible crop and monitor for signs of pest damage and any potential phytotoxicity from EMDS residues.
- Collect yield and crop quality data at harvest.

V. Safety and Handling

Ethyl methyl disulfide is a flammable liquid and can be harmful if swallowed or inhaled.[15] Strict adherence to safety protocols is essential.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a respirator with an organic vapor cartridge.[15]
- Ventilation: Work in a well-ventilated area, preferably under a fume hood for laboratory procedures.[15]
- Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[4]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[4]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

VI. Regulatory Considerations

The use of any new pesticide, including **ethyl methyl disulfide** for soil fumigation, is subject to rigorous regulatory approval. In the United States, this is overseen by the Environmental Protection Agency (EPA).[16] While EMDS is approved as a food flavoring agent by the FDA, its registration as a soil fumigant would require extensive data on its efficacy, environmental fate, and toxicology.[1] Researchers should be aware of and comply with all applicable regulations regarding the experimental use of pesticides.

VII. Conclusion and Future Directions

Ethyl methyl disulfide shows promise as a potential soil fumigant, but further research is critically needed. The protocols and information provided in this guide offer a solid foundation for initiating these investigations. Future research should focus on:

- Broad-Spectrum Efficacy: Determining the efficacy of EMDS against a wider range of soil-borne pathogens and weeds.
- Dose-Response Optimization: Establishing optimal application rates for different soil types, crops, and target pests.
- Formulation Development: Creating stable and effective formulations for various application methods.
- Environmental Fate and Dissipation: Studying the persistence and degradation of EMDS in the soil to establish safe plant-back intervals.
- Comparative Studies: Directly comparing the performance of EMDS with DMDS and other commercial fumigants.

Through systematic and rigorous scientific evaluation, the potential of **ethyl methyl disulfide** as a valuable tool in integrated pest management can be fully realized.

VIII. References

- Vulcanchem. (n.d.). **Ethyl methyl disulfide** - 20333-39-5. Retrieved from --INVALID-LINK--
- Rodriguez-Kabana, R. (n.d.). EVALUATION OF THE HERBICIDAL AND NEMATICIDAL ACTIVITIES OF METHYL DISULFIDE - A POTENTIAL ALTERNATIVE TO METHYL BROMIDE. MBAO. Retrieved from --INVALID-LINK--
- National Center for Biotechnology Information. (n.d.). **Ethyl methyl disulfide**. PubChem. Retrieved from --INVALID-LINK--
- PW Consulting. (2025, February 8). **Ethyl Methyl Disulfide** Market. Retrieved from --INVALID-LINK--

- ECHEMI. (n.d.). **Ethyl methyl disulfide** SDS, 20333-39-5 Safety Data Sheets. Retrieved from --INVALID-LINK--
- Mao, L., et al. (2019). Dimethyl disulfide (DMDS) as an effective soil fumigant against nematodes in China. PLoS ONE, 14(10), e0224241. Retrieved from --INVALID-LINK--
- Mao, L., et al. (2019). Dimethyl disulfide (DMDS) as an effective soil fumigant against nematodes in China. PLoS ONE, 14(10), e0224241. Retrieved from --INVALID-LINK--
- Freeman, J., & McAvoy, T. (n.d.). REDUCED RATES OF DIMETHYL DISULFIDE IN COMBINATION WITH TOTALLY IMPERMEABLE FILM MULCH. MBAO. Retrieved from --INVALID-LINK--
- Tyagi, S., et al. (2020). Dimethyl disulfide exerts antifungal activity against Sclerotinia minor by damaging its membrane and induces systemic resistance in host plants. Scientific Reports, 10(1), 6547. Retrieved from --INVALID-LINK--
- International Society for Horticultural Science. (n.d.). Overview of dimethyl disulfide (DMDS) soil treatment at global level, an innovative and modern technology. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Efficacy of dimethyl disulfide and metam sodium combinations for the control of nutsedge species. Retrieved from --INVALID-LINK--
- McAvoy, T., & Freeman, J. H. (2013). Retention of the Soil Fumigant Dimethyl Disulfide by Virtually and Totally Impermeable Film Mulches in Polyethylene Mulch Culture. HortScience, 48(5), 606–611. Retrieved from --INVALID-LINK--
- Biosynth. (n.d.). Ethyl methyl disulphide. Retrieved from --INVALID-LINK--
- ResearchGate. (2025, August 6). Rapid Analysis Method of Dimethyl Disulfide in Soil Using Gas Chromatography-Mass Spectrometer. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
- Li, Q., et al. (2021). Synergistic Activity of Dimethyl Disulfide Mixtures with Two Chemical Compounds against Meloidogyne incognita. Molecules, 26(11), 3326. Retrieved from --INVALID-LINK--

INVALID-LINK--

- ResearchGate. (n.d.). Production of methyl sulfide and dimethyl disulfide from soil-incorporated plant material and implications for controlling soilborne pathogens. Retrieved from --INVALID-LINK--
- HPC Standards. (n.d.). Ethyl methyl sulfide. Retrieved from --INVALID-LINK--
- National Institute of Standards and Technology. (n.d.). Methyl ethyl disulfide. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
- Google Patents. (n.d.). Preparation method for dimethyl disulphide. Retrieved from --INVALID-LINK--
- Tyagi, S., et al. (2020). Dimethyl disulfide exerts antifungal activity against Sclerotinia minor by damaging its membrane and induces systemic resistance in host plants. *Scientific Reports*, 10(1), 6547. Retrieved from --INVALID-LINK--
- CABI. (n.d.). DIMETHYL DISULFIDE (DMDS). Retrieved from --INVALID-LINK--
- Dousset, V., et al. (2003). Dimethyl disulfide exerts insecticidal neurotoxicity through mitochondrial dysfunction and activation of insect K(ATP) channels. *Journal of Neurophysiology*, 90(1), 259-70.
- Regulations.gov. (2020, June 18). Dimethyl Disulfide (DMDS) Interim Registration Review Decision Case Number 7454. Retrieved from --INVALID-LINK--
- CymitQuimica. (n.d.). CAS 20333-39-5: **Ethyl methyl disulfide**. Retrieved from --INVALID-LINK--
- Journal of Agricultural and Food Chemistry. (2016). Potent Nematicidal Activity of Maleimide Derivatives on Meloidogyne incognita. Retrieved from --INVALID-LINK--
- Environmental Protection Agency. (n.d.). Environmental Chemistry Method Review Report, Dimethyl Disulfide, PC Code 029088, MRID 48535303. Retrieved from --INVALID-LINK--

- Agropages. (n.d.). New Insights Into Dimethyl Disulfide as a Soil Fumigant: Efficiency, Safety Trends, and Global Market Demand. Retrieved from --INVALID-LINK--
- MDPI. (2023). Recent Advances and Developments in the Nematicidal Activity of Essential Oils and Their Components against Root-Knot Nematodes. Retrieved from --INVALID-LINK--
- PLOS ONE. (2015). Nematicidal actions of the marigold exudate α -terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis. Retrieved from --INVALID-LINK--
- Human Metabolome Database. (n.d.). Showing metabocard for **Ethyl methyl disulfide** (HMDB0032912). Retrieved from --INVALID-LINK--
- Journal of Analytical Toxicology. (2013). Analysis of the Soil Fumigant, Dimethyl Disulfide, in Swine Blood by Dynamic Headspace Gas Chromatography-Mass Spectroscopy. Retrieved from --INVALID-LINK--
- National Institute of Standards and Technology. (n.d.). Methyl ethyl disulfide. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
- European Commission. (n.d.). EU legislation on MRLs. Food Safety. Retrieved from --INVALID-LINK--
- Regulations.gov. (n.d.). Dimethyl Disulfide (DMDS) Registration Review. Retrieved from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl methyl disulfide (20333-39-5) for sale [vulcanchem.com]
- 2. Ethyl Methyl Disulfide Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Dimethyl disulfide (DMDS) as an effective soil fumigant against nematodes in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl methyl disulphide | 20333-39-5 | FE35676 | Biosynth [biosynth.com]
- 8. CAS 20333-39-5: Ethyl methyl disulfide | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl methyl disulphide | CymitQuimica [cymitquimica.com]
- 11. Dimethyl disulfide exerts antifungal activity against Sclerotinia minor by damaging its membrane and induces systemic resistance in host plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mbao.org [mbao.org]
- 14. hort [journals.ashs.org]
- 15. echemi.com [echemi.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ethyl Methyl Disulfide as a Soil Fumigant]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330212#use-of-ethyl-methyl-disulfide-as-a-soil-fumigant>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com